![molecular formula C19H22N2O2 B15241734 2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
2,2'-[Propylenebis(nitriloethylidyne)]di-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes two phenol groups connected by a propylenebis(nitriloethylidyne) linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol typically involves the reaction of 2,2’-[propylenebis(nitriloethylidyne)] with phenol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Scientific Research Applications
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitriloethylidyne linkage provides additional sites for chemical interactions, making this compound versatile in its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ethylenebis(nitriloethylidyne)]di-phenol
- 2,2’-[Butylenebis(nitriloethylidyne)]di-phenol
- 2,2’-[Hexylenebis(nitriloethylidyne)]di-phenol
Uniqueness
Compared to similar compounds, 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is unique due to its specific propylenebis(nitriloethylidyne) linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain scientific and industrial applications .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]propyl]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H22N2O2/c1-13(21-15(3)17-9-5-7-11-19(17)23)12-20-14(2)16-8-4-6-10-18(16)22/h4-11,13,22-23H,12H2,1-3H3 |
InChI Key |
VLWZKQBFSQRPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C(C)C1=CC=CC=C1O)N=C(C)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


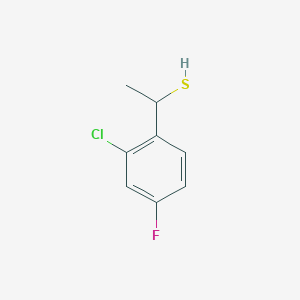
![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)
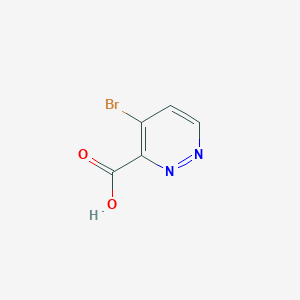
![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)

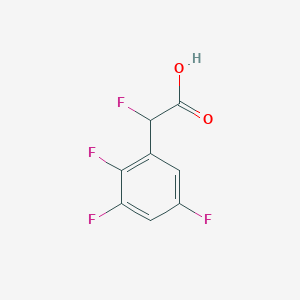
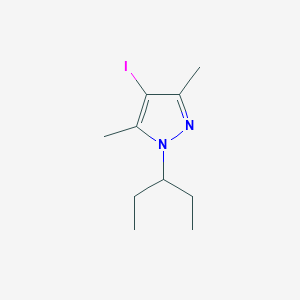
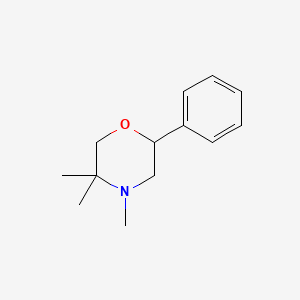
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
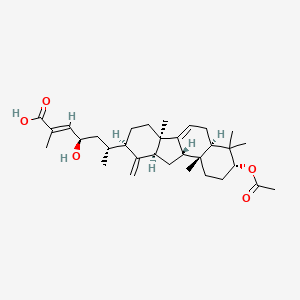
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
